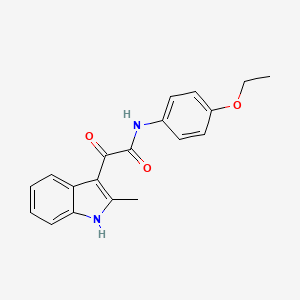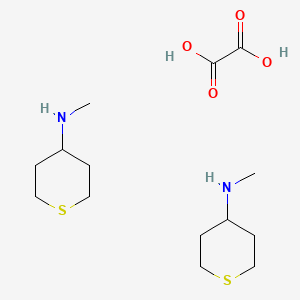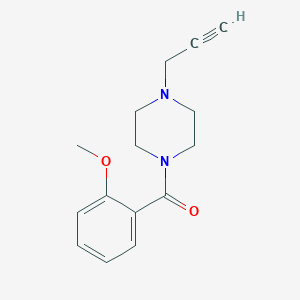
2,2,2-Trimethoxyethylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This typically includes the compound’s molecular formula, structural formula, and IUPAC name. It may also include information about the compound’s state at room temperature (solid, liquid, gas), color, smell, and other physical characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical properties, such as its acidity or basicity, reactivity with other compounds, and stability, are also analyzed .Scientific Research Applications
Cyclopropane derivatives, such as 2,2,2-Trimethoxyethylcyclopropane, play a significant role in organic chemistry due to their unique chemical structure and reactivity. This compound is closely related to cyclopropane and its derivatives, which have been extensively studied for their application in various synthetic procedures and their potential in creating complex molecular structures.
Reactivity and Synthesis
Studies on cyclopropane and related molecules reveal their importance in the synthesis of complex organic compounds. For instance, the reactivity of cyclopropane derivatives with electrophiles and the formation of trimethylenemethane intermediates demonstrate their versatility in organic synthesis (Hoffmann, 1968). The mechanism of methylene addition to ethylene, involving cyclopropane as an intermediate, showcases the potential of cyclopropane derivatives in facilitating stereospecific reactions and forming new chemical bonds.
Advanced Material Science Applications
The unique electronic structure of cyclopropane derivatives also finds application in material science. For example, the neutralization-reionization mass spectrum of C+60 using cyclopropane as a target gas highlights the compound's utility in understanding fullerenes' electronic properties and interactions (Wong et al., 1992). Such studies are crucial for developing new materials and understanding molecular electronics.
Photochemical Properties
The photochemical behavior of cyclopropane derivatives, such as the detection of trimethylenemethane by IR spectroscopy following the photoisomerization of methylenecyclopropane, reveals important insights into the dynamics of photoinduced reactions (Maier et al., 1994). These studies are essential for developing photoresponsive materials and understanding the fundamental aspects of photochemistry.
Environmental and Green Chemistry Applications
Cyclopropane derivatives are also explored in the context of green chemistry and environmental applications. For example, 1,2,3-Trimethoxypropane, derived from glycerol, is investigated as a low-toxicity solvent for CO2 absorption, demonstrating the potential of cyclopropane derivatives in sustainable technologies and carbon capture (Flowers et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2,2-trimethoxyethylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-9-8(10-2,11-3)6-7-4-5-7/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSFNLBSWUEZQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1CC1)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2817577.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-ylamino]acetamide](/img/structure/B2817578.png)
![3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid](/img/structure/B2817581.png)
![4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2817583.png)

![6-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817587.png)

![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylbut-2-enamide](/img/structure/B2817589.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2817593.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2817598.png)
![N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide](/img/structure/B2817599.png)